molecular formula C14H18N2OS B2945561 N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide CAS No. 1396799-99-7

N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide

Cat. No. B2945561
CAS RN: 1396799-99-7
M. Wt: 262.37
InChI Key: SZANJTBIXDPWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antipsychotic Potential

  • Synthesis and Evaluation: Research has explored the synthesis and evaluation of heterocyclic carboxamides, including N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide, as potential antipsychotic agents. Studies involved in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo assessment for antipsychotic activity, demonstrating promising results for certain derivatives (Norman et al., 1996).

Receptor Antagonist Studies

  • Conformational Analysis: Investigations into thioperamide, a related compound, provided insights into the conformational properties valuable for designing new H3-receptor antagonists. This research aids in understanding how modifications in structure can influence receptor binding and activity (Plazzi et al., 1997).
  • Cannabinoid Receptor Antagonists: Studies on pyrazole derivatives, including those structurally similar to N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide, have enhanced understanding of cannabinoid receptor antagonists. This research aids in characterizing cannabinoid receptor binding sites and developing pharmacological probes (Lan et al., 1999).

Pharmacological Properties Modification

  • Fluorination Effects: Research into partially fluorinated N-alkyl-substituted piperidine-2-carboxamides, which are structurally related, has revealed how fluorine atoms can modulate pharmacological properties like basicity, lipophilicity, and metabolic stability. This is crucial for the development of more effective local anesthetics (Vorberg et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

  • Novel Piperidine Analogues: A series of novel piperidine analogues have been synthesized and tested for their anti-angiogenic and DNA cleavage abilities. These studies contribute to understanding their potential as anticancer agents (Kambappa et al., 2017).

Molecular Interactions and Binding

  • Molecular Interaction Studies: Investigations into the molecular interactions of antagonists similar to N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide with cannabinoid receptors have been conducted. These studies provide valuable insights into the structural requirements and binding mechanisms of receptor antagonists (Shim et al., 2002).

Safety and Hazards

In a study, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The current focus is on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

N-(4-piperidin-1-ylbut-2-ynyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c17-14(13-6-11-18-12-13)15-7-2-5-10-16-8-3-1-4-9-16/h6,11-12H,1,3-4,7-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZANJTBIXDPWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.